molecular formula C7H5ClFNO2 B15223620 3-Chloro-2-fluoro-5-nitrotoluene

3-Chloro-2-fluoro-5-nitrotoluene

Katalognummer: B15223620
Molekulargewicht: 189.57 g/mol
InChI-Schlüssel: NIEPCJDPUXIBGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-fluoro-3-methyl-5-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO2 It is characterized by the presence of chloro, fluoro, methyl, and nitro substituents on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-2-fluoro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods: In industrial settings, the production of 1-chloro-2-fluoro-3-methyl-5-nitrobenzene often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic aromatic substitution reactions. Common reactions include halogenation, nitration, and sulfonation.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The chloro and fluoro substituents can be displaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3).

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products:

    Reduction: 1-Chloro-2-fluoro-3-methyl-5-aminobenzene.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-fluoro-3-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-chloro-2-fluoro-3-methyl-5-nitrobenzene primarily involves its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can also influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

  • 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
  • 2-Fluoro-3-methyl-5-nitrobenzene
  • 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Uniqueness: 1-Chloro-2-fluoro-3-methyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity in nucleophilic substitution reactions, while the nitro group provides a site for reduction and further functionalization.

Eigenschaften

Molekularformel

C7H5ClFNO2

Molekulargewicht

189.57 g/mol

IUPAC-Name

1-chloro-2-fluoro-3-methyl-5-nitrobenzene

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3

InChI-Schlüssel

NIEPCJDPUXIBGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1F)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.